molecular formula C5H7N3O B13589687 N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine

N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine

Cat. No.: B13589687
M. Wt: 125.13 g/mol
InChI Key: UMZIDJDDRLIXBN-FARCUNLSSA-N
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Description

N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. This can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine
  • 1-methyl-1H-imidazole-4-carbaldehyde oxime
  • 1-methyl-1H-imidazole-5-carbaldehyde oxime

Uniqueness

N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

(NE)-N-[(1-methylimidazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H7N3O/c1-8-3-5(2-7-9)6-4-8/h2-4,9H,1H3/b7-2+

InChI Key

UMZIDJDDRLIXBN-FARCUNLSSA-N

Isomeric SMILES

CN1C=C(N=C1)/C=N/O

Canonical SMILES

CN1C=C(N=C1)C=NO

Origin of Product

United States

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